3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
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Overview
Description
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H13Cl3N4O6. This compound is known for its unique structure, which includes nitro groups, a trichloroethyl group, and a methoxyaniline moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide involves multiple steps. One common method includes the nitration of a suitable benzamide precursor, followed by the introduction of the trichloroethyl group and the methoxyaniline moiety. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for other steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups and the trichloroethyl group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide can be compared with other similar compounds such as:
- 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
- 3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 3,5-dinitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide These compounds share similar structural features but differ in the substituents on the aniline moiety. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
Molecular Formula |
C16H13Cl3N4O6 |
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Molecular Weight |
463.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O6/c1-29-13-4-2-10(3-5-13)20-15(16(17,18)19)21-14(24)9-6-11(22(25)26)8-12(7-9)23(27)28/h2-8,15,20H,1H3,(H,21,24) |
InChI Key |
KQQIKWSTWHWFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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